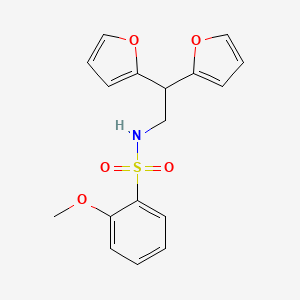![molecular formula C23H24N4O3 B2815014 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1251617-54-5](/img/structure/B2815014.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a 3,4-dihydroisoquinoline, a pyrimidine, and an acetamide group. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound . Pyrimidine is a basic structure in many important biological molecules, like thymine and cytosine in DNA . Acetamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) on the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and pyrimidine rings contribute to the rigidity of the molecule, while the acetamide group could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group in the acetamide could act as a base or nucleophile, and the carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (acetamide) and nonpolar (aromatic rings) regions could affect its solubility properties .Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
Metabolism and Disposition in Humans : Compounds similar to 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide, such as Almorexant and SB-649868, have been studied for their metabolic pathways and disposition in humans. Almorexant, a dual orexin receptor antagonist, is rapidly absorbed and extensively metabolized in humans, with fecal excretion being the predominant route of elimination. The study identified 47 metabolites, highlighting the compound's extensive biotransformation (Dingemanse et al., 2013). Similarly, SB-649868, another orexin receptor antagonist, shows significant metabolism with principal elimination via feces, indicating a complex metabolic profile (Renzulli et al., 2011).
Potential Therapeutic Applications
Cellular Proliferation in Tumors : The potential therapeutic applications of related compounds have been explored, such as in the assessment of cellular proliferation in tumors. A study using 18F-ISO-1 for PET imaging in patients with newly diagnosed malignant neoplasms demonstrated the feasibility of imaging tumor proliferation, offering insights into the proliferative status of solid tumors (Dehdashti et al., 2013).
Analgesic Metabolism : Acetaminophen, a widely used analgesic, undergoes complex metabolism, producing multiple metabolites. High-resolution liquid chromatography studies have identified several metabolites, including 2-methoxyacetaminophen and its conjugates, illustrating the detailed metabolic pathways of analgesics and their implications for safety and efficacy (Mrochek et al., 1974).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJQCXJWTVLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)
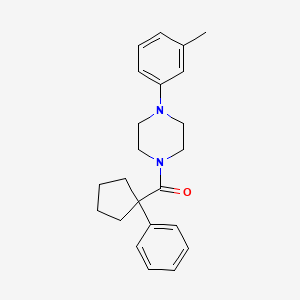

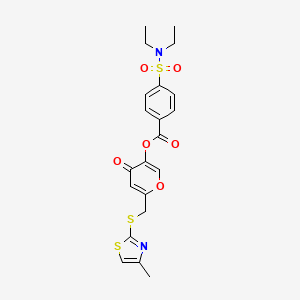

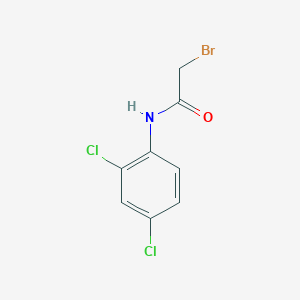
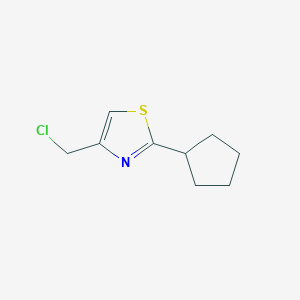
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
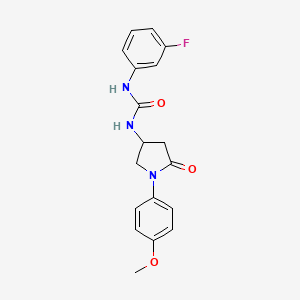
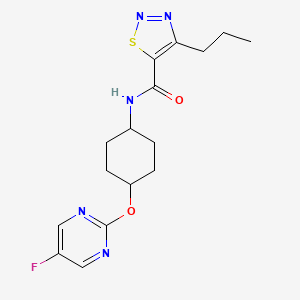

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)
